molecular formula C27H30N6 B14235589 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,6-dimethylphenyl)- CAS No. 562100-45-2

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(2,6-dimethylphenyl)-

Cat. No.: B14235589
CAS No.: 562100-45-2
M. Wt: 438.6 g/mol
InChI Key: XCQUVIIWCAVOBJ-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes three amino groups attached to a triazine ring, each substituted with 2,6-dimethylphenyl groups. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with 2,6-dimethylaniline under controlled conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This binding is often facilitated by the amino groups and the aromatic triazine ring, which can form hydrogen bonds and π-π interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(2,6-dimethylphenyl)- is unique due to the presence of bulky 2,6-dimethylphenyl groups, which impart steric hindrance and influence its reactivity and binding properties. This makes it distinct from simpler triazine derivatives like melamine and cyanuric acid .

Properties

CAS No.

562100-45-2

Molecular Formula

C27H30N6

Molecular Weight

438.6 g/mol

IUPAC Name

2-N,4-N,6-N-tris(2,6-dimethylphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C27H30N6/c1-16-10-7-11-17(2)22(16)28-25-31-26(29-23-18(3)12-8-13-19(23)4)33-27(32-25)30-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3,(H3,28,29,30,31,32,33)

InChI Key

XCQUVIIWCAVOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC(=NC(=N2)NC3=C(C=CC=C3C)C)NC4=C(C=CC=C4C)C

Origin of Product

United States

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